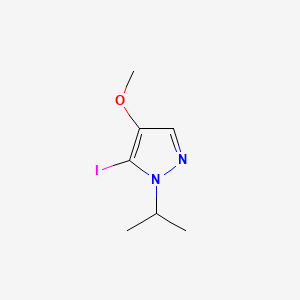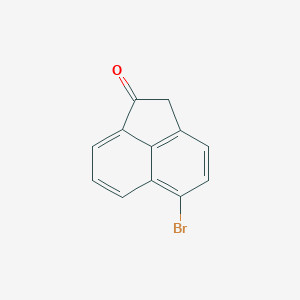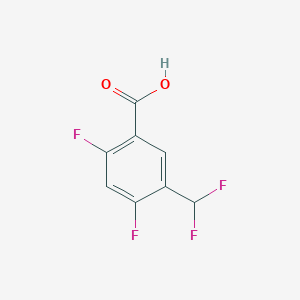
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The presence of the pyrrolidine and pyrazole rings in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves several steps. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyrrolidinyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride include other heterocyclic compounds with pyrazole and pyrrolidine rings. These compounds may have similar biological activities but differ in their specific chemical properties and reactivity. Some examples include:
- 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
Each of these compounds has unique features that make them suitable for different applications in research and industry.
Eigenschaften
Molekularformel |
C9H14ClF2N3 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1-methyl-4-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C9H13F2N3.ClH/c1-14-5-6(7-3-2-4-12-7)8(13-14)9(10)11;/h5,7,9,12H,2-4H2,1H3;1H |
InChI-Schlüssel |
DXVNYQIUPBWLQV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)F)C2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)

![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)


![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)








